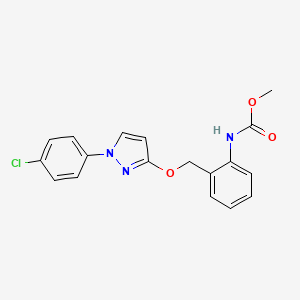

Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate

Description

Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate, commonly known as Pyraclostrobin (CAS No. 175013-18-0), is a synthetic strobilurin fungicide belonging to the β-methoxyacrylate class . Its molecular formula is C₁₉H₁₈ClN₃O₄, and it acts by inhibiting mitochondrial respiration in fungi, disrupting energy production via cytochrome bc1 complex binding . Pyraclostrobin exhibits broad-spectrum activity against plant pathogens such as Septoria tritici and Puccinia spp., with protectant, curative, and translaminar properties . Technical specifications require ≥98% purity, ≤1.0% water content, and pH 5.0–8.0 .

Properties

IUPAC Name |

methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c1-24-18(23)20-16-5-3-2-4-13(16)12-25-17-10-11-22(21-17)15-8-6-14(19)7-9-15/h2-11H,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUOYURJKYLAPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045231 | |

| Record name | Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512165-96-7 | |

| Record name | Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512165-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl N-[2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate involves several steps. The process typically starts with the preparation of the 1-(4-chlorophenyl)-1H-pyrazol-3-yl intermediate, which is then reacted with 2-(bromomethyl)phenyl carbamate under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the presence of impurities such as dimethyl sulfate, which is both mutagenic and carcinogenic .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can modify the pyrazole ring or the carbamate group.

Substitution: Halogenation and other substitution reactions can occur on the aromatic rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of the original compound. These derivatives can have different biological activities and properties .

Scientific Research Applications

Fungicidal Activity

Pyraclostrobin-desmethoxy is primarily utilized as a fungicide in agriculture. It belongs to the strobilurin class of fungicides, which are known for their broad-spectrum activity against various fungal pathogens affecting crops. Its mechanism of action involves inhibiting mitochondrial respiration in fungi, thereby preventing their growth and reproduction.

Key Benefits :

- Broad-Spectrum Efficacy : Effective against a wide range of fungal diseases in crops such as grapes, potatoes, and wheat .

- Resistance Management : Its unique mode of action helps in managing resistance among fungal populations, making it a valuable tool in integrated pest management strategies.

Regulatory Status

The compound has undergone extensive evaluation by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). The EPA has established tolerances for residues of pyraclostrobin and its metabolites on various commodities, ensuring safe levels for human consumption .

Research Findings

Several studies have documented the effectiveness and safety of pyraclostrobin-desmethoxy:

- Efficacy Trials : Field trials demonstrated significant reductions in disease severity when applied to crops like potatoes and grapes, with results showing up to 90% control of target pathogens .

- Toxicological Assessments : Toxicological data indicate minimal risk to non-target organisms when used according to label recommendations .

Case Studies

| Study | Crop | Findings |

|---|---|---|

| Esteve-Turrillas et al. (2011) | Grapes | Demonstrated effective control of downy mildew with minimal phytotoxicity. |

| Mercader et al. (2008) | Potatoes | Reported significant yield improvements due to reduced disease pressure from late blight. |

| Patel et al. (2012) | Wheat | Found effective control of Fusarium head blight with improved grain quality metrics. |

Mechanism of Action

The compound exerts its effects by inhibiting mitochondrial respiration in fungi. It blocks electron transfer within the respiratory chain, specifically targeting the cytochrome bc1 complex. This inhibition disrupts essential cellular processes, leading to the cessation of fungal growth and ultimately the death of the pathogen .

Comparison with Similar Compounds

Structural Analogues

Pyraclostrobin’s core structure combines a pyrazole ring, chlorophenyl group, and methoxycarbamate moiety. Key analogues include:

Key Observations :

- Methoxy Group Critical : Pyraclostrobin’s methoxycarbamate group is essential for binding to cytochrome bc1. Its removal (as in BF 500-3) reduces activity by ~80% .

- Halogen Substitutions : Bromo/fluoro substituents (e.g., Compound 1f) improve lipophilicity and pathogen membrane penetration, enhancing efficacy .

- Core Heterocycle : Pyrazole rings (Pyraclostrobin) outperform triazole (Compound 1o) in fungicidal breadth due to optimized steric fit in mitochondrial targets .

Physicochemical Properties

| Property | Pyraclostrobin | Desmethoxy Metabolite | Compound 1o |

|---|---|---|---|

| Molecular Weight | 357.79 g/mol | 341.79 g/mol | 530.0 g/mol |

| LogP (Lipophilicity) | 3.2 | 2.8 | 4.1 |

| Water Solubility (20°C) | 1.9 mg/L | 3.5 mg/L | 0.8 mg/L |

| Stability in pH 7 | High | Moderate | Low |

| Vapor Pressure (25°C) | 2.7 × 10⁻⁶ Pa | Not reported | 1.1 × 10⁻⁵ Pa |

Insights :

- Pyraclostrobin’s moderate lipophilicity (LogP 3.2) balances foliar adhesion and systemic translocation .

- Lower water solubility in Compound 1o correlates with reduced rainfastness compared to Pyraclostrobin .

Toxicological and Environmental Profiles

| Parameter | Pyraclostrobin | Chlorpropham | Methoprene (Juvenile Hormone Analogue) |

|---|---|---|---|

| Acute Oral LD₅₀ (Rat) | >5,000 mg/kg | 5,000 mg/kg | >34,000 mg/kg |

| Ecotoxicity (LC₅₀, Fish) | 0.12 mg/L (Rainbow Trout) | 4.2 mg/L (Carp) | 0.001 mg/L (Daphnia magna) |

| Soil Half-Life (DT₅₀) | 34 days | 65 days | 7 days |

| EPA Tolerance Levels | 0.45–4.0 ppm (crops) | 30 ppm (potatoes) | 0.05 ppm (aquatic systems) |

Notes:

- Pyraclostrobin’s higher fish toxicity necessitates careful aquatic application .

Biological Activity

Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate, commonly referred to as Methyl carbamate or by its CAS number 220897-76-7 , is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of Methyl carbamate is , with a molecular weight of approximately 373.79 g/mol . The compound is characterized by a density of 1.3 g/cm³ and a boiling point of 538.8 °C at 760 mmHg. Its structure includes a pyrazole ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆ClN₃O₄ |

| Molecular Weight | 373.79 g/mol |

| Density | 1.3 g/cm³ |

| Boiling Point | 538.8 °C |

| Flash Point | 279.7 °C |

Biological Activity

Methyl carbamate exhibits a range of biological activities, primarily functioning as a fungicide and having potential applications in medicinal chemistry.

Antifungal Activity

Research indicates that Methyl carbamate is effective against various fungal pathogens. Its mechanism of action involves inhibiting specific enzymes critical for fungal cell wall synthesis, thereby preventing growth and replication. For example, studies have shown that it possesses significant inhibitory effects on the growth of Fusarium and Botrytis species, which are common agricultural pests.

Anticancer Properties

In addition to its antifungal properties, Methyl carbamate has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds with similar structural motifs have shown promising results in targeting specific kinases involved in tumor growth.

Case Studies

Several case studies highlight the biological efficacy of Methyl carbamate:

- Antifungal Efficacy in Agriculture : A study conducted on crops treated with Methyl carbamate demonstrated a significant reduction in fungal infections compared to untreated controls, showcasing its potential as an effective agricultural fungicide.

- Cell Line Studies for Anticancer Activity : In vitro studies using human cancer cell lines (e.g., HeLa and HCT116) revealed that Methyl carbamate reduced cell viability significantly at concentrations ranging from 1 µM to 10 µM , indicating its potential as a therapeutic agent.

Research Findings

Recent research has expanded on the biological activity of Methyl carbamate:

- A study published in Molecules highlighted its ability to inhibit VEGFR-2 kinase , an important target in cancer therapy, with an IC50 value of approximately 1.46 µM .

- Another investigation into its structure-activity relationship (SAR) revealed that modifications to the pyrazole moiety could enhance its antifungal potency .

Q & A

Q. What are the established synthetic routes for Pyraclostrobin, and how is structural purity validated?

Pyraclostrobin is synthesized via nucleophilic substitution and carbamate formation. A common route involves reacting 1-(4-chlorophenyl)-1H-pyrazol-3-ol with 2-(bromomethyl)phenyl methoxycarbamate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile . Structural validation employs:

- 1H/13C NMR : To confirm substituent positions (e.g., pyrazole proton at δ 7.60–7.65 ppm, methyl carbamate at δ 3.74–3.78 ppm) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (using SHELX or ORTEP-III for refinement) .

- HPLC-MS : To assess purity (>98% active ingredient, per technical specifications) .

Q. What structural features of Pyraclostrobin are critical for its fungicidal activity?

Key features include:

- Methoxyacrylate group : Inhibits mitochondrial respiration by binding to the Qo site of cytochrome bc1 complex, blocking electron transfer .

- 4-Chlorophenyl and pyrazole rings : Enhance lipophilicity, aiding cuticular penetration and target binding .

- Carbamate linkage : Stabilizes the molecule against hydrolysis in planta, prolonging activity .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize Pyraclostrobin analogues for improved efficacy?

DFT studies calculate electronic properties (e.g., HOMO-LUMO gaps) and substituent effects on binding affinity. For example:

- Electron-withdrawing groups (e.g., bromo at pyrazole C4) increase stability and binding to cytochrome bc1 .

- Methoxyimino acetates enhance translaminar movement by modifying logP values .

| Substituent (Position) | Binding Energy (kcal/mol) | LogP |

|---|---|---|

| -Br (C4) | -9.2 | 3.8 |

| -OCH₃ (carbamate) | -8.7 | 3.1 |

Q. What experimental designs address contradictory data on Pyraclostrobin’s environmental persistence?

Conflicting reports on soil half-life (10–84 days) require:

- Microcosm studies : Simulate real-world conditions (pH, microbial activity) to measure degradation rates .

- Metabolite tracking : Use LC-MS/MS to quantify desmethoxy metabolites (e.g., methyl-N-[[[1-(4-chlorophenyl)pyrazol-3-yl]oxy]methyl]phenylcarbamate), which influence residual toxicity .

- Comparative assays : Test photolysis rates under UV vs. natural sunlight to resolve discrepancies in aquatic degradation .

Q. How do researchers analyze resistance mechanisms in fungal pathogens against Pyraclostrobin?

Methodologies include:

- Cytochrome b gene sequencing : Identify mutations (e.g., G143A) that reduce strobilurin binding .

- ATP depletion assays : Quantify mitochondrial dysfunction in resistant vs. susceptible strains .

- Field trials : Monitor efficacy shifts in crops treated with Pyraclostrobin/boscalid mixtures to delay resistance .

Methodological Challenges

Q. What crystallographic techniques resolve ambiguities in Pyraclostrobin’s polymorphic forms?

- Single-crystal XRD : Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) .

- Twinned data refinement : Address pseudosymmetry in crystals via HKL-2/3 scaling .

- ORTEP-III visualization : Generate thermal ellipsoid plots to assess disorder in carbamate groups .

Q. How are pharmacokinetic parameters (e.g., absorption, distribution) measured in non-target organisms?

- Radiolabeled tracing : Administer [¹⁴C]-Pyraclostrobin orally or dermally to rats, followed by scintillation counting of plasma/tissues .

- Compartmental modeling : Use WinNonlin to calculate AUC, tmax, and bioavailability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in Pyraclostrobin’s reported inhibitory concentrations (IC₅₀) across studies?

Factors causing variability:

- Assay conditions : Varying pH (5.0–8.0) alters protonation states of the methoxyacrylate group .

- Pathogen strain diversity : IC₅₀ for Puccinia spp. ranges from 0.05–0.5 ppm due to regional genetic differences .

- Statistical rigor : Apply ANOVA to compare datasets, ensuring n ≥ 3 replicates and p < 0.05 significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.